(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is then introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base. Finally, the pyrrolidinylmethanone moiety is attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of possible derivatives.
Scientific Research Applications
(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antifungal, antibacterial, or anticancer agent, depending on its biological activity.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and methoxyphenyl group can contribute to its binding affinity and specificity, while the pyrrolidinylmethanone moiety may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A phenethylamine derivative used as a precursor for the synthesis of other organic compounds.
Uniqueness
(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)(1-PYRROLIDINYL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H21N3O3/c1-15-8-10-16(11-9-15)20-22-19(27-23-20)14-26-18-7-3-2-6-17(18)21(25)24-12-4-5-13-24/h2-3,6-11H,4-5,12-14H2,1H3 |
InChI Key |
XZWIGXCFHBDHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)N4CCCC4 |
Origin of Product |
United States |
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